(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule It features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the pyrrolidine ring: This step can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final assembly: The final step involves the coupling of the intermediate with the pyrrolidine-2-carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce partially or fully hydrogenated imidazole rings.
Scientific Research Applications
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(methyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
CAS No. |
92484-23-6 |
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Molecular Formula |
C17H21F3N6O4 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21F3N6O4/c18-17(19,20)16-22-7-8(23-16)6-9(21)15(30)26-5-1-2-11(26)14(29)25-13(28)10-3-4-12(27)24-10/h7,9-11H,1-6,21H2,(H,22,23)(H,24,27)(H,25,28,29)/t9-,10-,11-/m0/s1 |
InChI Key |
VFWHEXLJERBSPY-DCAQKATOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
Synonyms |
2-TFM-TRH 2-trifluoromethyl-Im-TRH 2-trifluoromethylimidazole-thyrotropin-releasing hormone thyrotropin-releasing hormone, 2-fluoromethylimidazole- TRH, 2-fluoromethylimidazole- |
Origin of Product |
United States |
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